molecular formula C7H9BrCl2N2O B1383685 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride CAS No. 2060053-35-0

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride

Cat. No. B1383685
M. Wt: 287.97 g/mol
InChI Key: ZIYTWWJEDUZMQS-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C7H9BrCl2N2O . It is also known as BRD4592.


Molecular Structure Analysis

The InChI code for “2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is 1S/C7H9BrN2O.2ClH/c9-8-3-7 (5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride” is 287.97 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results .

Scientific Research Applications

  • Synthetic Methodologies and Characterization : One study demonstrates the synthesis and characterization of similar bromopyridine compounds, highlighting their use in various analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These compounds are useful for understanding complex chemical reactions and molecular structures (Power et al., 2015).

  • Antibacterial Applications : Another research area involves the synthesis of specific bromopyridine derivatives which have been found to be active against both Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Holla, Gonsalves, & Shenoy, 2000).

  • Catalysis and Reaction Mechanisms : Research on the intramolecular amination of related bromopyridine compounds explores the mechanisms of complex chemical reactions, contributing to our understanding of catalysis in organic chemistry (Loones et al., 2007).

  • Precursors in Chemical Synthesis : Some bromopyridines serve as precursors in the synthesis of other organic compounds. For example, a study on 1,2-bis(methylamino)ethane-1,2-diol dihydrochloride shows its utility in stabilizing certain chemical structures, leading to the synthesis of complex organic molecules (Petukhova et al., 2004).

  • Material Science and Engineering : The use of bromopyridines in the development of new materials is also notable. Research in this field focuses on the synthesis of bioactive natural products and organic materials, indicating their significance in materials science and engineering (Bolliger, Oberholzer, & Frech, 2011).

  • Electrochemical Applications : A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid highlights the potential of these compounds in electrochemistry, possibly paving the way for innovative approaches in chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

properties

IUPAC Name

2-amino-1-(5-bromopyridin-3-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.2ClH/c8-6-1-5(3-10-4-6)7(11)2-9;;/h1,3-4H,2,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYTWWJEDUZMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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